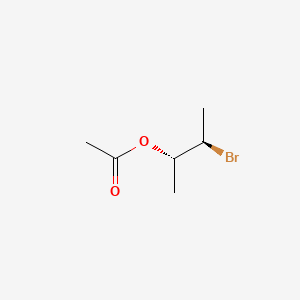

(2S,3R)-3-Bromo-2-butanol acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3R)-3-Bromo-2-butanol acetate is a chiral compound with significant importance in organic synthesis and various scientific research applications. This compound is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Bromo-2-butanol acetate typically involves the bromination of (2S,3R)-2-butanol followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The acetylation step involves reacting the brominated product with acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor technology to control reaction conditions precisely, leading to efficient and scalable production.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3R)-3-Bromo-2-butanol acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The acetate group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: (2S,3R)-3-Hydroxy-2-butanol, (2S,3R)-3-Cyano-2-butanol.

Oxidation: (2S,3R)-3-Bromo-2-butanone, (2S,3R)-3-Bromo-2-butanoic acid.

Reduction: (2S,3R)-3-Bromo-2-butanol.

Aplicaciones Científicas De Investigación

(2S,3R)-3-Bromo-2-butanol acetate is used in various scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules and chiral building blocks.

Biology: In the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Industry: Used in the production of fine chemicals and as a reagent in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of (2S,3R)-3-Bromo-2-butanol acetate involves its interaction with specific molecular targets, depending on the reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the alcohol group is targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids.

Comparación Con Compuestos Similares

Similar Compounds

- (2S,3R)-3-Methyl-2-butanol acetate

- (2S,3R)-3-Chloro-2-butanol acetate

- (2S,3R)-3-Iodo-2-butanol acetate

Uniqueness

(2S,3R)-3-Bromo-2-butanol acetate is unique due to its specific stereochemistry and the presence of a bromine atom, which makes it a versatile intermediate in organic synthesis. Its reactivity and ability to undergo various chemical transformations make it valuable in research and industrial applications.

Actividad Biológica

(2S,3R)-3-Bromo-2-butanol acetate is a chiral compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This compound's biological activity is primarily attributed to its stereochemistry, which influences its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical structure:

- Molecular Formula : C5H9BrO2

- Molecular Weight : 195.03 g/mol

- IUPAC Name : this compound

The compound features a bromo group at the 3-position and an acetate moiety, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated alcohols can inhibit bacterial growth by disrupting cell membrane integrity. In vitro assays demonstrated that certain derivatives possess minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of halogenated alcohols has been explored in several studies. For example, this compound may induce apoptosis in cancer cell lines by activating caspase pathways and promoting oxidative stress . A study involving the MCF-7 breast cancer cell line showed that halogenated compounds could trigger cell cycle arrest and apoptosis at specific concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : The presence of bromine can enhance oxidative stress within cells by generating ROS, which can damage cellular components and lead to apoptosis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular homeostasis.

Study 1: Antimicrobial Efficacy

A study published in Applied Environmental Microbiology evaluated the antimicrobial efficacy of various bromo-alcohols against pathogenic bacteria. The results indicated that this compound exhibited significant antibacterial activity with an MIC of 32 µg/mL against S. aureus .

Study 2: Anticancer Potential

In another investigation focusing on the cytotoxic effects of halogenated alcohols on cancer cells, researchers treated MCF-7 cells with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptotic markers at concentrations above 100 µM . Morphological changes consistent with apoptosis were observed through microscopy.

Data Summary

Propiedades

IUPAC Name |

[(2S,3R)-3-bromobutan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-4(7)5(2)9-6(3)8/h4-5H,1-3H3/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAENTLSAGQVMDD-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Br)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C)Br)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.